REACTION_SMILES
|
[CH:28]([Cl:29])([Cl:30])[Cl:31].[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[O:16][CH2:17][C:18]([CH3:21])([CH3:22])[C:19]2=[O:20])[cH:4][cH:5][c:6]([NH:8][C:9]([O:10][CH2:11][CH3:12])=[O:13])[cH:7]1.[I:23][Si:24]([CH3:25])([CH3:26])[CH3:27]>>[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[O:16][CH2:17][C:18]([CH3:21])([CH3:22])[C:19]2=[O:20])[cH:4][cH:5][c:6]([NH2:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CON(Cc2ccc(N)cc2Cl)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |